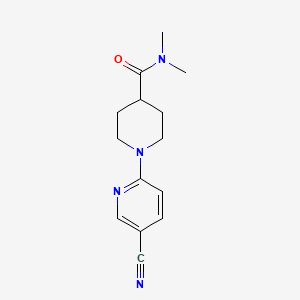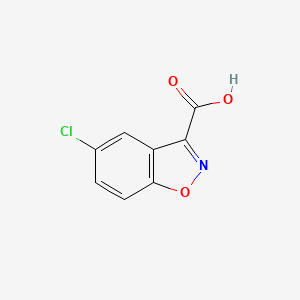
N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide and related compounds involves multiple steps, including the formation of the thiadiazole ring, chlorobenzyl incorporation, and the attachment of the phenylsulfonamido group. One common approach includes reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine to achieve the desired structure, indicating a method to introduce the acetamide group and modify the thiadiazole scaffold (Ismailova et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds showcases key features such as the orientation of phenyl rings relative to the thiadiazole or thiazol rings, indicative of the compound's conformation and potential for intermolecular interactions. For instance, the phenyl ring can be oriented at minimal angles with respect to the thiazole ring, suggesting a planar conformation that might facilitate stacking interactions or hydrogen bonding in the crystal lattice (Saravanan et al., 2016).
Chemical Reactions and Properties
Compounds containing the acetamide group linked to a thiazole or thiadiazole ring engage in various chemical reactions, including nucleophilic substitution and hydrogen bonding. These interactions contribute to the compound's reactivity and its ability to form stable crystal structures through specific hydrogen bond patterns, as seen in the case of compounds forming C(10) chains and displaying hypervalent S⋯O interactions (Saravanan et al., 2016; Ismailova et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallinity and molecular conformation, are crucial for understanding the compound's behavior in different environments. X-ray crystallography data provides insight into the compound's solid-state structure, revealing details like the angles between molecular planes and the types of intermolecular interactions stabilizing the crystal lattice. These properties can influence the compound's solubility, stability, and reactivity (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity patterns, which include their behavior in nucleophilic substitution reactions and their potential to form hydrogen bonds. These properties are influenced by the compound's electronic structure, particularly the electron-withdrawing or donating nature of substituents, which can affect its acidity, basicity, and overall reactivity (Ismailova et al., 2014).
Applications De Recherche Scientifique
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
Research has identified analogues of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. These inhibitors have been studied for their potential in improving metabolic stability, highlighting their significance in developing treatments for cancer and other diseases where PI3K/mTOR pathways play a critical role. Modifications to the chemical structure have aimed to reduce metabolic deacetylation, improving the compound's stability and efficacy (Stec et al., 2011).
Anticonvulsant Agents
Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. Studies have shown that certain synthesized compounds exhibit significant protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents. This research highlights the therapeutic potential of these compounds in treating epilepsy and related disorders (Farag et al., 2012).
Antimalarial and Antiviral Properties
Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those structurally similar to this compound, have shown promising antimalarial activity. These compounds have undergone in vitro testing for antimalarial efficacy, displaying potent activity with low cytotoxicity. Additionally, some derivatives have been explored for their potential against COVID-19, suggesting a broader spectrum of antiviral applications (Fahim & Ismael, 2021).
Antitumor Activity
Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a core structural motif with this compound, has revealed considerable antitumor activity against various cancer cell lines. This suggests their potential use as anticancer agents, offering new avenues for the development of cancer treatments (Yurttaş et al., 2015).
Carbonic Anhydrase Inhibitory Action
Studies on sulfonamide derivatives related to this compound have shown them to be effective inhibitors of human carbonic anhydrase isoforms. These findings underscore the therapeutic potential of these compounds in treating conditions such as glaucoma, epilepsy, and cancer, where carbonic anhydrase activity is implicated (Carta et al., 2017).
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-14-8-6-13(7-9-14)11-20-17(23)10-15-12-26-18(21-15)22-27(24,25)16-4-2-1-3-5-16/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPMOCKEZYXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)
![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)
![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)



![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)
![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)
![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)
